molecular formula C38H62N4O25 B569804 GlcNAc-MurNAc-GlcNAc-MurNAc CAS No. 13538-21-1

GlcNAc-MurNAc-GlcNAc-MurNAc

Cat. No.: B569804
CAS No.: 13538-21-1
M. Wt: 974.917
InChI Key: SMSZAIUMEKTGPE-XHJGOCFXSA-N
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Description

“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is a complex carbohydrate derivative. It is composed of multiple sugar units linked together with acetylamino groups. Such compounds are often found in biological systems and can play significant roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” typically involves the stepwise addition of sugar units. Each step requires specific protecting groups to ensure the correct linkage formation. Common reagents include acetyl chloride for acetylation and various glycosyl donors and acceptors for glycosidic bond formation. Reaction conditions often involve the use of catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are used as building blocks for more complex molecules. They can also serve as intermediates in synthetic pathways.

Biology

In biological research, these compounds can be used to study cell wall biosynthesis in bacteria, as they are structurally similar to components of bacterial cell walls.

Medicine

In medicine, derivatives of such compounds can be used as antibiotics or as precursors for drug development.

Industry

In industry, these compounds can be used in the production of biodegradable materials and as additives in food and cosmetics.

Mechanism of Action

The mechanism of action of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” involves its interaction with specific enzymes and receptors in biological systems. The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The glycosidic bonds can be cleaved by glycosidases, releasing the sugar units for further metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chitin: A polymer of N-acetylglucosamine, found in the exoskeletons of arthropods.

    Peptidoglycan: A polymer consisting of sugars and amino acids, forming the cell wall of bacteria.

    Hyaluronic Acid: A polymer of glucuronic acid and N-acetylglucosamine, found in connective tissues.

Uniqueness

“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is unique due to its specific sequence of sugar units and the presence of multiple acetylamino groups. This structure can confer unique biochemical properties, such as specific binding affinities and reactivity.

Properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)/t11?,12?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,35-,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGNIONPNSJNO-IKAUHERNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N4O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

974.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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